(E)-ethyl 4-(5-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)furan-2-yl)benzoate
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Description
(E)-ethyl 4-(5-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)furan-2-yl)benzoate is a useful research compound. Its molecular formula is C26H23N3O5S and its molecular weight is 489.55. The purity is usually 95%.
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Biological Activity
The compound (E)-ethyl 4-(5-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)furan-2-yl)benzoate is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on antitumor effects, molecular interactions, and relevant case studies.
Chemical Structure
The compound features a unique structure that includes a benzoate moiety, a furan ring, and a tetrahydrobenzo[b]thiophene scaffold. This structural complexity is believed to contribute to its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance:
- Cytotoxicity : Compounds with similar scaffolds exhibited IC50 values ranging from 23.2 to 49.9 µM against various cancer cell lines, indicating significant cytotoxic effects .
- Mechanism of Action : The benzo[b]thiophene core has been associated with the inhibition of STAT3 signaling pathways, which are crucial in cancer cell proliferation and survival .
Table 1: Antitumor Activity of Related Compounds
Compound | IC50 (µM) | Cell Line | Mechanism of Action |
---|---|---|---|
Compound A | 23.2 | MCF7 | STAT3 inhibition |
Compound B | 49.9 | A549 | Apoptosis induction |
Compound C | 28.3 | HeLa | Cell cycle arrest |
Molecular Docking Studies
Molecular docking studies have provided insights into how this compound interacts with target proteins. These studies suggest strong binding affinity to key proteins involved in cancer progression and survival.
Key Findings:
- Binding Affinity : The compound shows favorable docking scores with proteins related to apoptosis and cell cycle regulation.
- Interactions : Significant interactions include hydrogen bonds and π-stacking with aromatic residues in target proteins.
Case Studies
Several case studies have evaluated the biological effects of similar compounds:
- Breast Cancer Models : In vivo studies using murine models demonstrated that compounds with the benzo[b]thiophene scaffold significantly reduced tumor growth compared to controls .
- Hepatotoxicity Assessment : Compounds were shown to mitigate hepatotoxicity induced by conventional chemotherapeutics like 5-Fluorouracil, restoring liver enzyme levels towards normal ranges .
Properties
IUPAC Name |
ethyl 4-[5-[(E)-3-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O5S/c1-2-33-26(32)16-9-7-15(8-10-16)20-12-11-18(34-20)13-17(14-27)24(31)29-25-22(23(28)30)19-5-3-4-6-21(19)35-25/h7-13H,2-6H2,1H3,(H2,28,30)(H,29,31)/b17-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUSMJHWPLYHNB-GHRIWEEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.